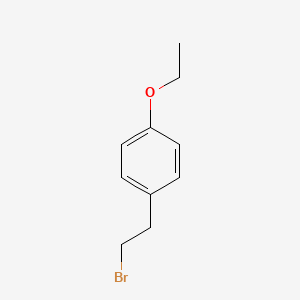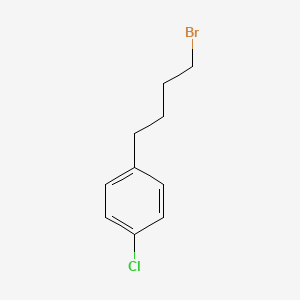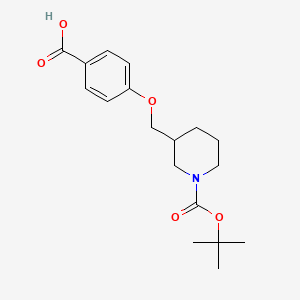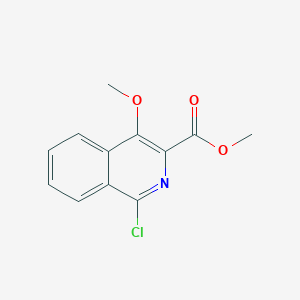
5-Bromo-2-clorobenzoato de tert-butilo
Descripción general
Descripción
Tert-Butyl 5-bromo-2-chlorobenzoate is a chemical compound that is part of a broader class of aromatic compounds with tert-butyl and halogen substituents. While the specific compound tert-Butyl 5-bromo-2-chlorobenzoate is not directly synthesized or characterized in the provided papers, related compounds with tert-butyl groups and halogen atoms have been studied extensively. These studies provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds, which can be extrapolated to tert-Butyl 5-bromo-2-chlorobenzoate.
Synthesis Analysis
The synthesis of aromatic compounds with tert-butyl and halogen substituents often involves multi-step reactions, including halogenation, lithiation, and treatment with various reagents. For example, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was achieved by treating a chloromercurio precursor with methylmagnesium chloride, suggesting a possible route for the synthesis of related compounds . Similarly, the synthesis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one involved multiple steps starting from tert-butylhydrazine and halogenated precursors . These methods could potentially be adapted for the synthesis of tert-Butyl 5-bromo-2-chlorobenzoate.
Molecular Structure Analysis
The molecular structure of compounds with tert-butyl and halogen substituents has been determined using various spectroscopic techniques and X-ray diffraction analysis. For instance, the crystal structure of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one was elucidated, revealing an orthorhombic space group and specific geometric parameters . Similarly, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate was determined via single-crystal X-ray diffraction, showing a bicyclic structure with a lactone moiety . These studies provide a framework for understanding the molecular structure of tert-Butyl 5-bromo-2-chlorobenzoate.
Chemical Reactions Analysis
The chemical reactivity of tert-butyl and halogen-substituted aromatic compounds can be complex, involving various types of reactions such as halogenation, nucleophilic substitution, and intramolecular interactions. For example, the reaction of 4,6-bis(tert-butyl)-2,2,2-trichlorobenzo[d]-1,3,2-dioxaphosphole with phenylacetylene followed an ipso-substitution mechanism . Organoselenium compounds derived from bromo and tert-butyl-substituted benzene also exhibited interesting reactivity, including nucleophilic substitution and the formation of cyclic selenenate esters . These findings could inform the expected chemical behavior of tert-Butyl 5-bromo-2-chlorobenzoate.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl and halogen-substituted compounds are influenced by their molecular structure and substituents. For instance, the vibrational frequencies and molecular stability of 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide were investigated using spectroscopic methods and theoretical calculations, providing insights into the compound's stability and electron delocalization . The properties of 3,5-di-tert-butyl-4-hydroxybenzoic acid were evaluated using quantum chemical calculations, revealing information about its molecular orbitals and potential for drug-receptor interactions . These studies can help predict the properties of tert-Butyl 5-bromo-2-chlorobenzoate.
Aplicaciones Científicas De Investigación
Investigación Proteómica
Este compuesto encuentra su aplicación en la proteómica, donde se utiliza como un producto especializado. Ayuda en el estudio de la expresión, función y estructura de las proteínas, lo cual es crucial para comprender los procesos celulares y el desarrollo de terapias dirigidas .
Investigación Polimerica
5-Bromo-2-clorobenzoato de tert-butilo: se utiliza en la investigación polimérica, particularmente en la fase de iniciación de la polimerización radical por transferencia de átomos (ATRP). Este proceso es significativo para crear polímeros con estructuras y funcionalidades específicas, que tienen diversas aplicaciones en la ciencia de los materiales .
Mecanismo De Acción
Target of Action
Tert-Butyl 5-bromo-2-chlorobenzoate is a complex organic compound . The primary targets of this compound are not explicitly mentioned in the available resources. It’s often the case with complex organic compounds that their targets can be diverse, depending on the context of their use.
Action Environment
The action, efficacy, and stability of Tert-Butyl 5-bromo-2-chlorobenzoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other interacting molecules. For instance, the compound is recommended to be stored at a temperature of 2-8°C , indicating that its stability and activity may be temperature-dependent.
Propiedades
IUPAC Name |
tert-butyl 5-bromo-2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAXJUVESNNXEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624461 | |
| Record name | tert-Butyl 5-bromo-2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
503555-23-5 | |
| Record name | tert-Butyl 5-bromo-2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 5-bromo-2-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1291891.png)



![5-Bromobenzo[B]thiophene-2-boronic acid](/img/structure/B1291902.png)





![5-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1291917.png)